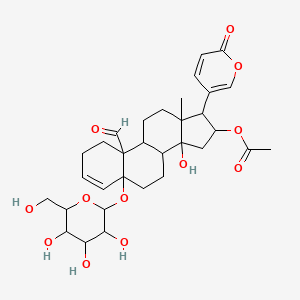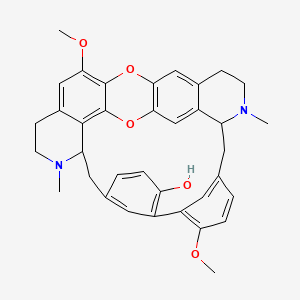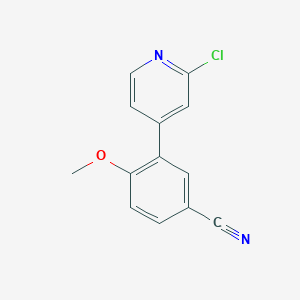
N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine: is an organic compound that belongs to the class of imines It is characterized by the presence of an imine group (-C=N-) connected to a 4-ethylphenyl group and a 4-hexoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine typically involves the condensation reaction between 4-ethylbenzaldehyde and 4-hexoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products:
Oxidation: Oxidized derivatives of the imine group or aromatic rings.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aromatic compounds with functional groups such as nitro, sulfonyl, or halogen.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique structure makes it a valuable component in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine involves its interaction with molecular targets through the imine group The imine group can participate in various chemical reactions, including nucleophilic addition and coordination with metal ions
Vergleich Mit ähnlichen Verbindungen
- N-(4-methylphenyl)-1-(4-hexoxyphenyl)methanimine
- N-(4-ethylphenyl)-1-(4-methoxyphenyl)methanimine
- N-(4-ethylphenyl)-1-(4-butoxyphenyl)methanimine
Comparison: N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine is unique due to the presence of both the 4-ethylphenyl and 4-hexoxyphenyl groups. This combination of substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and stability. Compared to similar compounds, the hexoxy group provides increased hydrophobicity and potential for interactions with hydrophobic environments, making it distinct in its applications.
Eigenschaften
CAS-Nummer |
37599-77-2 |
|---|---|
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C21H27NO/c1-3-5-6-7-16-23-21-14-10-19(11-15-21)17-22-20-12-8-18(4-2)9-13-20/h8-15,17H,3-7,16H2,1-2H3 |
InChI-Schlüssel |
YOHYLRXYXRBXOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


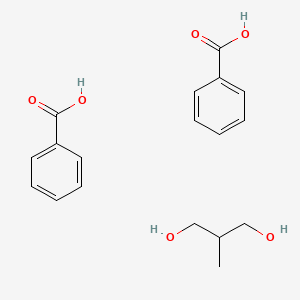

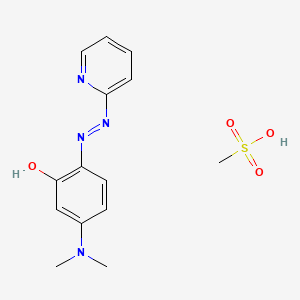
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079478.png)
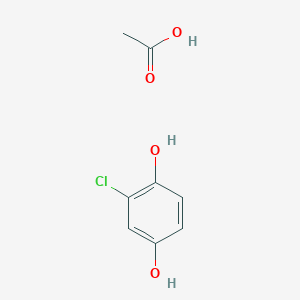
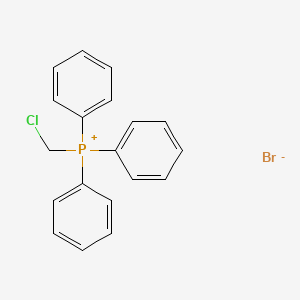
![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
